(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-14(4-3-13-2-1-9-24-13)19-12-5-7-21(10-12)15-16-20-18-11-22(16)8-6-17-15/h1-4,6,8-9,11-12H,5,7,10H2,(H,19,23)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZPQGBNAZKUML-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CO2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CO2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide typically involves multiple steps:
Formation of the Triazolopyrazine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often involving the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction or reductive amination, starting from suitable aldehydes or ketones and amines.
Coupling with Furan-2-ylacrylamide: The final step involves the coupling of the triazolopyrazine-pyrrolidine intermediate with furan-2-ylacrylamide. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted triazolopyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide is investigated for its potential as a bioactive molecule. It may interact with various enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs for treating diseases such as cancer, infections, or neurological disorders, depending on its mechanism of action and biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine moiety may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, based on evidence from synthetic studies, patents, and pharmacological evaluations:
Key Observations:
Core Modifications: The [1,2,4]triazolo[4,3-a]pyrazine core (target compound and ) is associated with kinase and CNS targets, whereas [1,2,3]triazolo-pyridine () lacks direct pharmacological data but shares synthetic utility .
Substituent Effects :
- The (E)-3-(furan-2-yl)acrylamide group in the target compound contrasts with phenyl acrylamide () and nitroheterocycles (). Furan’s electron-rich aromatic system may enhance binding to hydrophobic pockets, while nitro groups () improve antimycobacterial activity but introduce toxicity risks .
Synthetic Accessibility :
- Multi-step syntheses are common for triazolo-pyrazine derivatives (e.g., and ), often requiring regioselective cyclization and acrylamide coupling . The target compound’s pyrrolidine fusion likely necessitates specialized catalysts or conditions .
Biological Activity Trends :
- Nitro-substituted compounds () show clear structure-activity relationships (SAR), whereas triazolo-pyrazine derivatives (target compound, –6) require further pharmacological profiling to confirm hypothesized kinase/CNS activities .
Methodological Considerations in Comparative Studies ()
Comparative analyses of compound similarity rely on:
- Structural Fingerprinting : Evaluates shared substructures (e.g., triazolo-pyrazine core) but may overlook functional group impacts .
- Pharmacophore Modeling : Prioritizes 3D electronic features (e.g., acrylamide’s hydrogen-bonding vs. urea’s bulkiness) .
- Bioactivity Clustering: Limited by incomplete datasets (e.g., and lack IC₅₀ values for direct comparisons) .
Biological Activity
(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with a pyrazine moiety and a pyrrolidine side chain. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:
- Inhibition of Kinases : Many triazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation. For instance, related compounds have shown inhibitory activity against c-Met kinase, which plays a critical role in tumor growth and metastasis .
- Cytotoxicity Against Cancer Cell Lines : The compound's derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study reported IC50 values for a related derivative at 1.06 μM for A549 cells .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving triazole derivatives similar to this compound:
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| 12e | c-Met | 0.090 | A549 |
| 12e | c-Met | 0.090 | MCF-7 |
| 12e | c-Met | 2.73 | HeLa |
Study on Triazolo-Pyridazine Derivatives
A study published in Nature explored the synthesis and evaluation of triazolo-pyridazine derivatives. The researchers synthesized several compounds and assessed their cytotoxicity against multiple cell lines. The most promising compound exhibited significant cytotoxicity with an IC50 value of 1.06 μM against A549 cells, indicating strong potential for further development as an anticancer agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted that specific substitutions on the triazole or furan rings can significantly influence the biological activity of the compounds. For example, halogen substitutions were found to enhance cytotoxicity in certain derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
